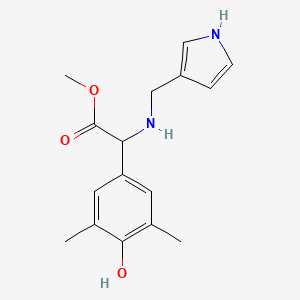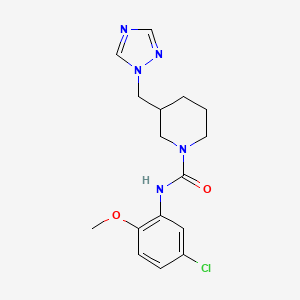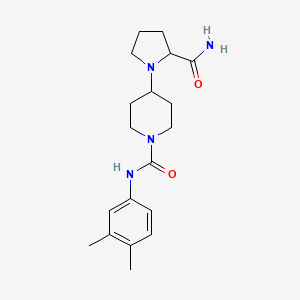
4-Methyl-5-phenyl-2-piperidin-4-yl-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-5-phenyl-2-piperidin-4-yl-1,3-thiazole is a heterocyclic compound that features a thiazole ring fused with a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-phenyl-2-piperidin-4-yl-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methyl-5-phenyl-2-piperidinone with a thioamide under acidic conditions to form the thiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-5-phenyl-2-piperidin-4-yl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, while the piperidine ring can participate in nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic substitution using halogens in the presence of a Lewis acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
4-Methyl-5-phenyl-2-piperidin-4-yl-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for neurological disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-Methyl-5-phenyl-2-piperidin-4-yl-1,3-thiazole involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-5-phenyl-2-piperidin-4-yl-1,3-oxazole: Similar structure but with an oxazole ring instead of a thiazole ring.
4-Methyl-5-phenyl-2-piperidin-4-yl-1,3-imidazole: Contains an imidazole ring, offering different chemical properties.
Uniqueness
4-Methyl-5-phenyl-2-piperidin-4-yl-1,3-thiazole is unique due to the presence of both a thiazole and a piperidine ring, which confer specific electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions.
Propiedades
IUPAC Name |
4-methyl-5-phenyl-2-piperidin-4-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2S/c1-11-14(12-5-3-2-4-6-12)18-15(17-11)13-7-9-16-10-8-13/h2-6,13,16H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWCWVFUIRIHHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2CCNCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chloro-2-fluorophenyl)-N-[[1-(4-fluorophenyl)pyrazol-3-yl]methyl]methanesulfonamide](/img/structure/B7668114.png)
![2-Methyl-1-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)methyl]imidazole-4,5-dicarbonitrile](/img/structure/B7668118.png)




![2-Methyl-1-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]imidazole-4,5-dicarbonitrile](/img/structure/B7668155.png)
![2-Methyl-1-[(5-thiophen-2-yl-1,3-oxazol-2-yl)methyl]imidazole-4,5-dicarbonitrile](/img/structure/B7668165.png)

![1-[4-(5-Chloropyridin-2-yl)oxyphenyl]-3-(3-pyrazol-1-ylpropyl)urea](/img/structure/B7668172.png)

![N-[(5-carbamoylfuran-2-yl)methyl]-3-(2-methoxyphenyl)-1-methylpyrazole-4-carboxamide](/img/structure/B7668201.png)
